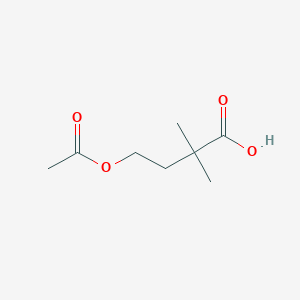

4-Acetyloxy-2,2-dimethylbutanoic acid

Description

4-Acetyloxy-2,2-dimethylbutanoic acid (CAS: 107998-32-3) is a branched carboxylic acid derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . The compound features:

- A 2,2-dimethylbutanoic acid backbone, introducing steric hindrance at the β-position.

- An acetyloxy (-OAc) group at the 4-position, which confers ester-like reactivity and moderate polarity.

While physical properties like melting/boiling points are unreported in available data, its structural features suggest applications in organic synthesis, particularly in reactions involving ester hydrolysis, lactonization, or as a building block for pharmaceuticals.

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

4-acetyloxy-2,2-dimethylbutanoic acid |

InChI |

InChI=1S/C8H14O4/c1-6(9)12-5-4-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |

InChI Key |

DPVRQUKTCDXAEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Lactone Intermediate Route with Acetylation (Primary Method)

This method is well-documented in peer-reviewed literature and involves the formation of 2,2-dimethylbutyrolactone as a key intermediate, followed by hydrolysis and acetylation to yield the target compound.

Process Summary:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Formation of 2,2-dimethylbutyrolactone | Distillation after initial synthesis | Starting materials not specified here | Lactone intermediate |

| 2 | Hydrolysis of lactone to sodium salt | Stirring overnight at room temperature in methanol with 1 N NaOH | Sodium hydroxide, methanol | Sodium salt of 4-hydroxy-2,2-dimethylbutanoic acid |

| 3 | Drying azeotropically | Temperature < 50 °C using toluene | Toluene | Dried sodium salt |

| 4 | Acetylation | Addition of 2 equivalents of acetic anhydride dropwise at 0 °C in pyridine with catalytic DMAP | Pyridine, DMAP, acetic anhydride | Mixture of lactone and 4-acetoxy-2,2-dimethylbutyric acid |

| 5 | Separation and purification | Base extraction followed by acidification | Standard extraction solvents | Pure 4-acetyloxy-2,2-dimethylbutanoic acid |

- The acetylation step uses a catalytic amount of 4-dimethylaminopyridine (DMAP) in pyridine, which facilitates the acetylation of the hydroxyl group to form the acetyloxy moiety.

- The reaction is carefully controlled at low temperature (0 °C) to minimize side reactions.

- The product is separated from recyclized lactone by base extraction and acidification.

- Conversion to the acid chloride derivative using oxalyl chloride in benzene is also reported for further synthetic applications.

This method was detailed in a 2005 publication in the National Center for Biotechnology Information (NCBI) repository, emphasizing the utility of the sodium salt intermediate and acetylation conditions for high purity and yield.

Related Synthetic Methods and Catalytic Considerations

While direct syntheses of 4-acetyloxy-2,2-dimethylbutanoic acid are limited, related Pd(II)-catalyzed transformations involving acetoxy and butanoic acid derivatives have been reported. These studies highlight the importance of base choice, catalyst, and solvent in optimizing reactions involving acetyloxy groups on aliphatic acids.

For example, Pd-catalyzed β- and γ-C(sp3)–H dienylation reactions of aliphatic acid derivatives with allenyl acetates demonstrate the potential for functionalization of butanoic acid derivatives under mild conditions, which could be adapted for acetylation or further functional group transformations.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

4-Acetyloxy-2,2-dimethylbutanoic acid undergoes several types of chemical reactions, including:

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate or chromium trioxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Acetyloxy-2,2-dimethylbutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyloxy-2,2-dimethylbutanoic acid involves its hydrolysis to form 2,2-dimethylbutanoic acid and acetic acid . This hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds . The molecular targets and pathways involved in this process include the active sites of esterases, where the ester bond is cleaved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 4-Position

(a) 4-Benzoyl-2,2-dimethylbutanoic Acid (CAS: Not specified)

- Structure : Replaces the acetyloxy group with a benzoyl (-COPh) moiety.

- Reactivity: Pyrolysis of its mixed anhydrides (e.g., with methyl carbonic acid) yields pseudo methyl esters and unsaturated lactones. The gem-dimethyl groups at the 2-position retard bicyclic reaction pathways (e.g., [4.2.2] mechanisms) compared to non-dimethyl analogs, highlighting steric effects on reaction kinetics .

- Applications : Used to study bicyclic reaction mechanisms in acyclic systems.

(b) 4-BOC-Amino-2,2-dimethylbutanoic Acid (CAS: 153039-17-9)

- Structure: Features a tert-butoxycarbonyl (BOC)-protected amino group (-NHBOC) at the 4-position.

- Reactivity : The BOC group enhances stability during peptide synthesis, contrasting with the acetyloxy group’s susceptibility to hydrolysis.

- Applications: Common in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative .

(c) 4-Cyano-2,2-dimethylbutanoic Acid (CAS: Not specified)

- Structure: Substitutes the acetyloxy group with a cyano (-CN) group.

- Reactivity: The electron-withdrawing cyano group increases acidity (pKa ~2–3) compared to the acetyloxy derivative.

- Applications: Potential precursor for nitrile-to-carboxylic acid transformations or heterocycle synthesis .

Backbone Modifications

(a) 4-Amino-2,2-dimethylbutanoic Acid Hydrochloride (CAS: Not specified)

- Structure: Replaces the acetyloxy group with a protonated amino (-NH₃⁺) group.

- Reactivity: The amino group enables participation in Schiff base formation or amide coupling, differing from the ester-based reactivity of the acetyloxy analog.

- Applications: Used in medicinal chemistry for β-amino acid derivatives .

(b) 4-(Dimethylamino)butanoic Acid Hydrochloride (CAS: Not specified)

Functional Group Comparisons

Key Research Findings

- Steric Effects: The 2,2-dimethyl groups in 4-acetyloxy-2,2-dimethylbutanoic acid hinder nucleophilic attacks at the β-carbon, reducing reactivity in cyclization reactions compared to non-dimethyl analogs .

- Electronic Effects : The acetyloxy group’s electron-withdrawing nature increases the acidity of the carboxylic acid group (pKa ~4–5) relative to alkyl-substituted derivatives.

- Thermal Stability: Pyrolysis studies on similar compounds (e.g., 4-benzoyl derivatives) suggest that 4-acetyloxy-2,2-dimethylbutanoic acid may decompose into unsaturated lactones under high temperatures, though experimental data are lacking .

Q & A

What synthetic methodologies are validated for preparing 4-Acetyloxy-2,2-dimethylbutanoic acid derivatives, and how do substituent positions influence reaction outcomes?

Basic Research Question

The compound and its analogs (e.g., 4-benzoyl-2,2-dimethylbutanoic acid) are synthesized via Friedel-Crafts condensation of substituted glutaric anhydrides with aromatic substrates. For example, 4-benzoyl derivatives are prepared using glutaric or β,β-dimethylglutaric anhydrides with benzene under Friedel-Crafts conditions. The gem-dimethyl group at the 2,2-position introduces steric hindrance, which alters reaction kinetics and product distribution. Pyrolysis studies of mixed anhydrides (e.g., CH3OCOOH derivatives) reveal that dimethyl substitution increases thermal stability, requiring higher decomposition temperatures (150°C vs. lower for non-substituted analogs) .

How does the gem-dimethyl effect modulate reaction pathways in thermal decomposition studies of 4-Acetyloxy-2,2-dimethylbutanoic acid derivatives?

Advanced Research Question

The gem-dimethyl group retards the proposed [4.2.2] bicyclic mechanism during pyrolysis, as evidenced by delayed lactone formation and higher activation energy. For instance, 2,2-dimethyl-substituted 1-ethoxyvinyl esters (e.g., 4ve) require elevated pyrolysis temperatures compared to non-substituted analogs (1ve). Steric hindrance from the dimethyl group destabilizes transition states in bicyclic intermediates, favoring alternative pathways such as pseudo-ester formation. Computational modeling (e.g., DFT) could further elucidate steric and electronic contributions to these mechanistic shifts .

What analytical strategies are recommended for characterizing unsaturated lactones and pseudo-esters generated from pyrolysis of 4-Acetyloxy-2,2-dimethylbutanoic acid derivatives?

Methodological Focus

Low-resolution mass spectrometry (LRMS) and infrared (IR) spectroscopy are critical for distinguishing between pseudo-esters (e.g., 4PE) and unsaturated lactones (e.g., 4ul). LRMS identifies fragmentation patterns unique to lactones (e.g., loss of CO2), while IR detects carbonyl stretching vibrations (∼1750 cm⁻¹) in esters. Gas chromatography (GC) paired with retention time analysis resolves co-eluting products, enabling quantitative yield comparisons between substituted and non-substituted derivatives .

How should researchers address discrepancies in product yields between substituted and non-substituted analogs during acid-catalyzed esterification?

Data Contradiction Analysis

Contradictions arise in acid-catalyzed esterification, where 5-keto acids yield only normal methyl esters despite steric effects. To resolve this, systematic control experiments (e.g., varying acid strength, solvent polarity) are recommended. For example, using BF3·Et2O as a catalyst in methylene chloride may stabilize carbocation intermediates, overriding steric hindrance from dimethyl groups. Comparative kinetic studies (e.g., Arrhenius plots) can quantify rate differences between analogs .

What safety protocols are essential for handling 4-Acetyloxy-2,2-dimethylbutanoic acid in laboratory settings?

Basic Safety Consideration

While specific toxicity data for this compound is limited, analogous dimethyl-substituted acids (e.g., 4-(Dimethylamino)-2-hydroxybutanoic acid) necessitate stringent precautions:

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Storage : Maintain at 2–8°C in sealed containers.

- Waste Disposal : Segregate waste and use authorized facilities to prevent environmental release .

What experimental controls are critical when studying the environmental fate of 4-Acetyloxy-2,2-dimethylbutanoic acid degradation products?

Advanced Environmental Chemistry

Degradation studies should include:

- Negative Controls : Heat-inactivated catalysts to confirm abiotic vs. biotic pathways.

- Isotopic Labeling : ¹³C-tracing to track lactone/ester byproduct formation.

- pH Buffering : Maintain reaction pH to isolate hydrolysis vs. thermal decomposition effects.

- Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity of degradation intermediates .

How can computational methods predict regioselectivity in derivatization reactions of 4-Acetyloxy-2,2-dimethylbutanoic acid?

Advanced Computational Modeling

Density functional theory (DFT) calculations can map transition states for acetyloxy group migration or lactonization. For example:

- Bicyclic Transition States : Optimize geometries for [4.2.2] pathways using Gaussian09 with B3LYP/6-31G(d).

- Steric Maps : Generate van der Waals surface plots to visualize dimethyl group hindrance.

- Kinetic Simulations : Compare activation energies of substituted vs. non-substituted analogs using Eyring equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.